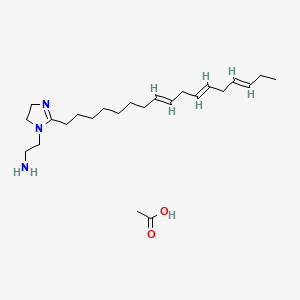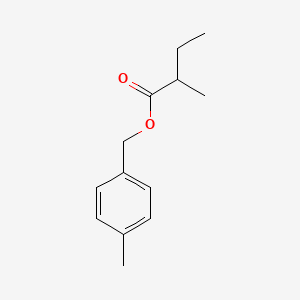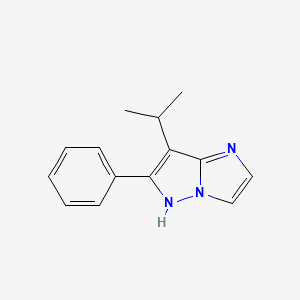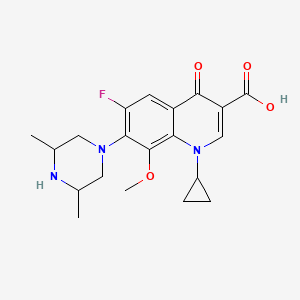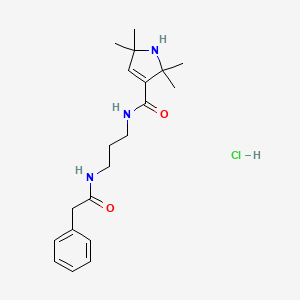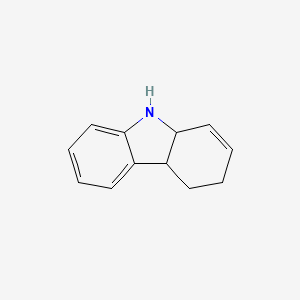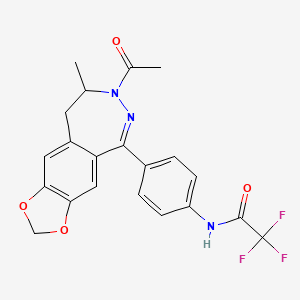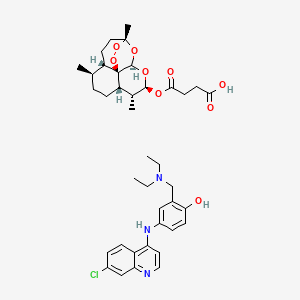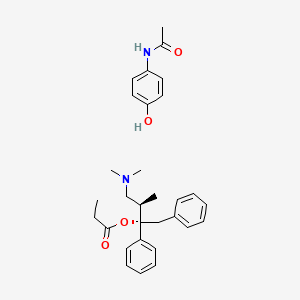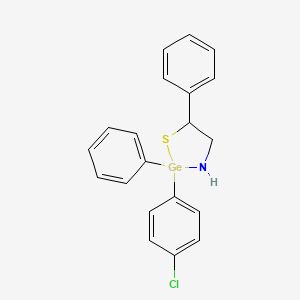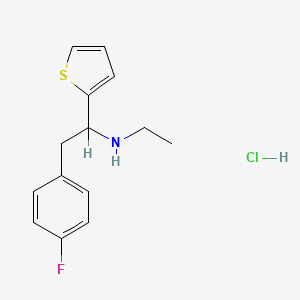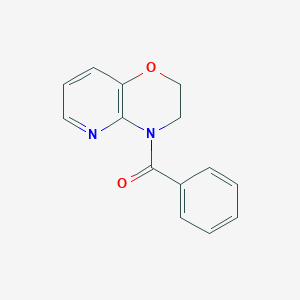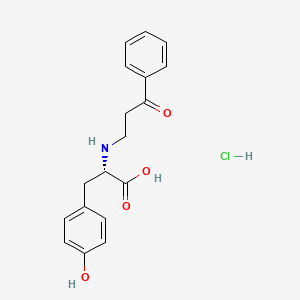
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride involves the reaction of L-Tyrosine with 3-oxo-3-phenylpropyl chloride in the presence of a suitable base. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
化学反应分析
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
科学研究应用
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its role in biochemical pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific diseases.
作用机制
The mechanism of action of L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates. These intermediates can modulate various cellular processes, including signal transduction, gene expression, and protein synthesis .
相似化合物的比较
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride can be compared with other similar compounds, such as:
L-Tyrosine: A naturally occurring amino acid that serves as a precursor for the synthesis of neurotransmitters and hormones.
N-Acetyl-L-Tyrosine: A derivative of L-Tyrosine with enhanced stability and bioavailability.
L-DOPA: A compound derived from L-Tyrosine that is used in the treatment of Parkinson’s disease.
属性
CAS 编号 |
85975-18-4 |
|---|---|
分子式 |
C18H20ClNO4 |
分子量 |
349.8 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-[(3-oxo-3-phenylpropyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO4.ClH/c20-15-8-6-13(7-9-15)12-16(18(22)23)19-11-10-17(21)14-4-2-1-3-5-14;/h1-9,16,19-20H,10-12H2,(H,22,23);1H/t16-;/m0./s1 |
InChI 键 |
WLUYEUPAZAUZLK-NTISSMGPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O.Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


